molecular formula C48H80N8O4 B12728218 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea CAS No. 97337-90-1

1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea

Cat. No.: B12728218
CAS No.: 97337-90-1
M. Wt: 833.2 g/mol
InChI Key: JUOLVQCDOPNYAH-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The IUPAC name of this compound systematically describes its molecular architecture. The central framework consists of a hexyl chain (six-carbon aliphatic spacer) bridging two urea groups. Each urea moiety is further functionalized:

  • First urea unit : Linked to a 3-methyl-5-aminophenyl group substituted with an octadecylamino-carbonyl moiety. The octadecyl chain (C₁₈H₃₇) introduces hydrophobicity and structural bulk.
  • Second urea unit : Attached to a 5-methyl-3-aminophenyl group bearing a cyclohexylamino-carbonyl substituent. The cyclohexyl ring contributes conformational rigidity and enhances solubility in nonpolar media.

The full IUPAC name reflects these features hierarchically, emphasizing the connectivity of substituents and the sequence of functional groups. Such precision ensures unambiguous identification in chemical databases and synthetic workflows.

Structural Feature Description
Core Structure Bisurea linked by a hexyl spacer
Substituents Cyclohexylamino-carbonyl and octadecylamino-carbonyl groups
Aromatic Rings Two 3-methylphenyl groups providing planar rigidity
Functional Groups Urea (-NHCONH-), amide (-CONH-), and alkyl chains

The molecular formula, inferred from the structure, approximates to C₄₇H₈₄N₈O₄, though exact mass spectrometry data would be required for confirmation.

Historical Development in Supramolecular Chemistry

The compound’s design principles are rooted in decades of supramolecular chemistry research. Early work on urea derivatives demonstrated their ability to form hydrogen-bonded networks, enabling applications in molecular recognition and self-assembly. The 1990 patent for cyclic urea derivatives marked a milestone, showcasing urea’s versatility in creating macrocyclic hosts for guest molecules. These studies highlighted urea’s dual hydrogen-bond donors and acceptors as critical for constructing stable supramolecular architectures.

Incorporating long alkyl chains, as seen in the octadecyl group of this compound, emerged from efforts to modulate solubility and interfacial properties. For instance, N-octadecylurea derivatives were explored for their surfactant-like behavior and ability to organize into lamellar structures. The integration of cyclohexyl groups further advanced this paradigm, balancing rigidity and solubility in organic solvents.

This compound represents a synthesis of these historical advances, combining directional hydrogen bonding (from urea), conformational control (via cyclohexyl and aromatic groups), and hydrophobic stabilization (from octadecyl chains). Such multifunctionality aligns with modern supramolecular design strategies aimed at responsive materials and catalytic frameworks.

Significance in Bisurea-Based Polymer Research

Bisurea compounds have revolutionized polymer science due to their capacity to form quadrupolar hydrogen bonds, which enhance mechanical strength and thermal stability. In this compound, the hexyl spacer between urea groups allows spatial flexibility, enabling dynamic network formation in polymer matrices. Key advancements facilitated by its structure include:

  • Self-Healing Materials : The reversible nature of urea hydrogen bonds permits autonomic repair of microcracks, a property leveraged in elastomers and coatings.
  • Thermoresponsive Behavior : The octadecyl chains undergo phase transitions upon heating, enabling applications in smart packaging and drug delivery systems.
  • Enhanced Processability : The cyclohexyl group improves compatibility with industrial polymers like polyurethanes, facilitating melt processing.

Comparative studies with simpler bisurea analogs reveal that the compound’s elongated alkyl chains and aromatic substitutions significantly increase glass transition temperatures (Tg) and tensile moduli. These attributes underscore its potential in high-performance composites and adhesives.

Properties

CAS No.

97337-90-1

Molecular Formula

C48H80N8O4

Molecular Weight

833.2 g/mol

IUPAC Name

1-cyclohexyl-3-[3-methyl-5-[6-[[3-methyl-5-(octadecylcarbamoylamino)phenyl]carbamoylamino]hexylcarbamoylamino]phenyl]urea

InChI

InChI=1S/C48H80N8O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-29-49-45(57)53-41-32-38(2)33-42(36-41)54-46(58)50-30-25-19-20-26-31-51-47(59)55-43-34-39(3)35-44(37-43)56-48(60)52-40-27-22-21-23-28-40/h32-37,40H,4-31H2,1-3H3,(H2,49,53,57)(H2,50,54,58)(H2,51,55,59)(H2,52,56,60)

InChI Key

JUOLVQCDOPNYAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=CC(=C1)C)NC(=O)NCCCCCCNC(=O)NC2=CC(=CC(=C2)C)NC(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) for Intermediate Assembly

  • The hexyl linker and amino acid-like segments are often assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin) using Fmoc-protected amino acid derivatives.
  • Coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) facilitate amide bond formation.
  • Fmoc deprotection is achieved using 20% piperidine in DMF.
  • After chain elongation, the intermediate is cleaved from the resin using mild acid treatment (e.g., 1% trifluoroacetic acid in dichloromethane).

Solution-Phase Coupling for Lipid and Carbamoyl Group Introduction

  • The free carboxyl group of the cleaved intermediate is activated using carbodiimide chemistry (e.g., EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (N-Hydroxybenzotriazole) to form an active ester.
  • Subsequent reaction with octadecylamine or cyclohexylamine introduces the long alkyl or cycloalkyl carbamoyl substituents.
  • Purification is typically performed by flash chromatography using solvent gradients (e.g., hexane/ethyl acetate).

Urea Formation

  • The central urea linkage is formed by reacting the amine-functionalized intermediates with reagents such as 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine.
  • This step is conducted in dichloromethane with triethylamine to maintain basic conditions.
  • Boc protecting groups are removed by treatment with trifluoroacetic acid or hydrochloric acid in organic solvents.
  • Final purification involves crystallization or chromatographic techniques.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Solid-phase coupling Fmoc-Dab(Boc)-OH, 2-chlorotrityl chloride resin, DIPEA, DCM, 20% piperidine/DMF for deprotection High Kaiser test used to confirm coupling completion
2 Cleavage from resin 1% TFA in DCM Quantitative Mild acid cleavage to preserve side chains
3 Solution-phase amide coupling EDC, HOBt, octadecylamine or cyclohexylamine, DMF/DCM mixture 70-85 Reaction time ~30 min to 4 hr; purification by flash chromatography
4 Urea formation 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, TEA, DCM 60-75 Boc deprotection with TFA or HCl; final product crystallized from ethanol
5 Purification Flash chromatography (silica gel), solvent gradients (DCM/MeOH or Hexane/AcOEt) - Purity confirmed by NMR and mass spectrometry

Research Findings and Optimization Notes

  • The use of solid-phase synthesis allows efficient assembly of the hexyl linker and amide bonds with high purity and ease of purification.
  • Carbodiimide-mediated coupling in solution phase is preferred for attaching bulky hydrophobic groups to avoid steric hindrance on resin.
  • Protecting group strategies (Boc and Fmoc) are critical to prevent side reactions and ensure selective functional group transformations.
  • The urea bond formation via guanidine derivatives is a reliable method to connect the two aromatic amine fragments.
  • Purification by flash chromatography and crystallization yields highly pure final compounds suitable for biological evaluation.
  • Reaction monitoring by Kaiser test and chromatographic methods ensures high coupling efficiency and product integrity.

Summary Table of Key Intermediates

Intermediate Description Molecular Weight (g/mol) Role in Synthesis
Fmoc-Dab(Boc)-OH Protected diamino acid derivative 440.5 Building block for hexyl linker assembly
7-(((Cyclohexylamino)carbonyl)amino)heptanoic acid Cyclohexyl carbamoyl intermediate 270.37 Provides cyclohexyl carbamoyl group
Octadecylamine Long-chain alkyl amine 269.5 Introduces octadecyl carbamoyl substituent
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine Urea-forming reagent 391.36 Facilitates urea bond formation

Chemical Reactions Analysis

Types of Reactions

1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific proteins or pathways.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea involves its interaction with molecular targets in biological systems. This compound may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties
Compound Name / ID Key Substituents Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility (mg/mL)
Target Compound Cyclohexylamino, Octadecylamino, Hexyl ~790 8.2 <0.01
">1-(6-Aminohexyl)-5-(4-chlorophenyl)biguanide 4-Chlorophenyl, Biguanide, Hexyl ~340 2.5 1.2
">1-Cyclohexyl-3-(2-hydroxyphenyl)urea Cyclohexyl, 2-Hydroxyphenyl 234.29 2.8 0.5
">N-{[6-({[(4-Chlorophenyl)carbamimidoyl]carbamimidoyl}amino)hexyl]carbamimidoyl}urea 4-Chlorophenyl, Carbamimidoyl, Hexyl ~450 4.1 0.2

Key Observations :

  • The octadecylamino group in the target compound drastically increases lipophilicity (LogP ~8.2) compared to analogs with shorter chains (e.g., hexyl in compounds) or polar groups (e.g., hydroxyphenyl in ). This suggests superior membrane penetration but poor solubility, a trade-off common in lipid-targeted drug design .

Biological Activity

The compound 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C48H80N8O4C_{48}H_{80}N_8O_4, and it features multiple functional groups that may contribute to its biological activity. The presence of amino groups and urea functionalities suggests potential interactions with biological targets such as enzymes and receptors.

Structural Overview

ComponentDescription
Molecular FormulaC48H80N8O4C_{48}H_{80}N_8O_4
Molecular Weight800.13 g/mol
Functional GroupsAmino, Urea, Carbonyl

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The urea moiety may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound could act as a ligand for specific receptors, influencing various signaling pathways.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant effects, which may protect cells from oxidative stress.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. A study showed that derivatives of cyclohexylamine demonstrated cytotoxic effects against various cancer cell lines, suggesting the potential for this compound in cancer therapy .

2. Antimicrobial Effects

A related investigation explored the antimicrobial properties of similar urea derivatives. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead in antibiotic development .

3. Drug Delivery Systems

The compound's lipophilicity due to the octadecylamino group may enhance its suitability for drug delivery applications. Research has shown that lipidoid compounds can facilitate the delivery of therapeutic agents across biological membranes .

Potential Applications

Given its diverse biological activities, this compound could have numerous applications in pharmaceuticals:

  • Cancer Treatment : Targeting specific cancer cell pathways.
  • Antibacterial Agents : Developing new antibiotics.
  • Drug Delivery Systems : Enhancing the bioavailability of poorly soluble drugs.

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D NMR (e.g., HSQC, HMBC) to resolve complex aromatic and urea/amide proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carbonyl (C=O) and amine (N-H) stretching vibrations.
  • X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable (see crystallographic methods in ) .

[Advanced] How can researchers resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer :
Implement a feedback loop where experimental results (e.g., unexpected byproducts) are used to recalibrate computational models. For example, if density functional theory (DFT) predicts a favored reaction pathway but experiments show side reactions, re-examine solvent effects or entropy contributions in the model. ICReDD’s approach of "experiment-informed computation" is effective here . Additionally, employ Bayesian statistical analysis to quantify uncertainties in both computational and experimental datasets .

[Basic] What separation techniques are suitable for purifying this compound?

Q. Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar byproducts.
  • Membrane Filtration : Apply nanofiltration to isolate high-molecular-weight impurities (e.g., oligomers) .
  • Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane) based on solubility data from differential scanning calorimetry (DSC) .

[Advanced] How can environmental fate studies be designed to assess this compound’s persistence?

Q. Methodological Answer :

  • Soil/Water Partitioning Experiments : Measure log KowK_{ow} (octanol-water) and KdK_d (soil-water distribution) using OECD Guideline 121.
  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
  • Microbial Degradation Assays : Use soil microcosms with 14C^{14}\text{C}-labeled compound to track mineralization rates. Reference methods from CWA simulant studies () for isolating degradation intermediates .

[Basic] What experimental approaches determine thermodynamic stability under varying pH and temperature?

Q. Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • pH-Rate Profiling : Conduct kinetic studies in buffered solutions (pH 1–12) to identify hydrolysis-prone functional groups (e.g., urea bonds) .
  • DSC/TGA : Measure melting points and thermal decomposition profiles to inform storage conditions .

[Advanced] How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Methodological Answer :

  • Combinatorial Analog Synthesis : Generate derivatives with variations in the cyclohexyl/octadecyl chains and urea linkages (see for synthetic strategies) .
  • Molecular Docking : Screen analogs against target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Validate predictions with surface plasmon resonance (SPR) binding assays .

[Basic] What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) prior to large-scale use.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant aprons during synthesis.
  • Waste Management : Neutralize reactive intermediates (e.g., isocyanates) before disposal, following EPA guidelines .

[Advanced] How can researchers leverage reactor design principles to scale up synthesis?

Q. Methodological Answer :

  • Continuous-Flow Reactors : Minimize exothermic risks by controlling residence time and heat transfer (see CRDC subclass RDF2050112) .
  • Computational Fluid Dynamics (CFD) : Model mixing efficiency and shear stress in stirred-tank reactors to prevent aggregation or byproduct formation. Combine with real-time process analytical technology (PAT) for quality control .

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